N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylaminoethyl group, a methoxyphenylthio group, and a methylbenzothiazolyl group
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2.ClH/c1-15-5-10-18-19(13-15)28-21(22-18)24(12-11-23(2)3)20(25)14-27-17-8-6-16(26-4)7-9-17;/h5-10,13H,11-12,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSIENCOMNISNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CSC3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxyphenylthio Group: This step involves the substitution of a hydrogen atom on the benzothiazole ring with a methoxyphenylthio group, often using a thiol and a suitable oxidizing agent.
Attachment of the Dimethylaminoethyl Group: The final step involves the alkylation of the intermediate compound with a dimethylaminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: The dimethylaminoethyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Molecular docking studies have shown favorable binding interactions with COX-2, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID).
Antimicrobial Effects
In vitro tests have demonstrated that derivatives of benzothiazole compounds, including this compound, exhibit significant antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) for certain derivatives was reported as low as 50 μg/mL against various pathogens, indicating strong antimicrobial potential.
Antitumor Activity
Research on benzothiazole derivatives has shown promise in inhibiting cancer cell proliferation. Compounds similar to this one were tested against human cancer cell lines, revealing moderate to high inhibitory effects on cancer cell growth. Specifically, studies have indicated that this compound may inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7).
Synthesis Steps
- Formation of Benzothiazole Moiety : This involves the reaction of appropriate thiazole precursors with aryl halides.
- Amidation Reaction : The benzothiazole derivative is then reacted with dimethylaminoethylamine to form the amide bond.
- Hydrochloride Formation : The final step includes converting the base form into its hydrochloride salt for enhanced stability and solubility.
Anti-inflammatory Studies
A study evaluated the compound's ability to inhibit COX-2 activity, demonstrating significant anti-inflammatory effects in vitro. The findings suggest that this compound could serve as a lead candidate for developing new NSAIDs.
Antimicrobial Studies
Research has shown that derivatives similar to N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride exhibit potent antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antitumor Studies
In a series of experiments conducted by the National Cancer Institute (NCI), this compound was subjected to a panel of approximately sixty cancer cell lines. The results indicated moderate to high levels of growth inhibition in several cancer types, particularly those associated with breast cancer.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Inhibits COX-2; potential NSAID properties |
| Antimicrobial | Effective against bacteria and fungi |
| Antitumor | Moderate inhibition of cancer cell lines |
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(benzothiazol-2-yl)acetamide: Lacks the methyl group on the benzothiazole ring.
N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzothiazol-2-yl)acetamide: Lacks the hydrochloride salt form.
Uniqueness
The presence of the dimethylaminoethyl group, methoxyphenylthio group, and methylbenzothiazolyl group in N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride gives it unique chemical properties and potential applications compared to similar compounds. The hydrochloride salt form may also enhance its solubility and stability.
Biological Activity
N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound features a unique structural composition that includes a dimethylamino group, a methoxyphenyl thioether, and a benzo[d]thiazole moiety. The synthesis involves several steps that typically include nucleophilic substitutions and coupling reactions to achieve the desired structure. Recent advancements in synthetic methodologies have improved yields and purity of similar benzothiazole derivatives, which are often evaluated for biological activity against various pathogens and cancer cell lines .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzothiazole derivatives have been shown to inhibit cell proliferation in human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values ranging from 10 to 50 µM . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
2. Antimicrobial Activity
Compounds derived from benzothiazole frameworks have demonstrated moderate to good activity against Mycobacterium tuberculosis. In vitro evaluations using the L–J agar method revealed minimum inhibitory concentrations (MICs) ranging from 25 to 100 mg/mL for various synthesized derivatives . The presence of sulfur-containing groups has been linked to enhanced antibacterial properties.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antitubercular Activity : A recent investigation into benzothiazole-based compounds found that certain derivatives exhibited promising antitubercular activity with MIC values significantly lower than those of standard treatments like Rifampicin . This suggests potential for further development as therapeutic agents.
- Cancer Cell Line Studies : Research focusing on the antiproliferative effects of related compounds showed that modifications in substituents significantly influenced biological activity. For example, introducing electron-withdrawing groups increased potency against HeLa cells .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship
| Substituent | Effect on Activity | Observations |
|---|---|---|
| Methoxy Group | Increases solubility | Enhanced bioavailability |
| Dimethylamino Group | Improves cellular uptake | Facilitates penetration into cells |
| Thioether Linkage | Enhances antimicrobial properties | Potential interaction with bacterial enzymes |
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what key reaction steps are involved?
Methodological Answer:
The synthesis involves sequential coupling and functionalization steps. A typical route includes:
- Step 1: Formation of the thiazole-2-amine core via condensation of 6-methylbenzothiazol-2-amine with chloroacetamide derivatives under reflux in ethanol .
- Step 2: Introduction of the thioether group [(4-methoxyphenyl)thio] via nucleophilic substitution, often using sodium hydride or triethylamine as a base in polar aprotic solvents like DMF .
- Step 3: Quaternization of the dimethylaminoethyl group with HCl to form the hydrochloride salt, typically in ethanol or methanol .
Key Considerations: Monitor reactions via TLC (hexane:ethyl acetate, 9:1) and purify intermediates via recrystallization (ethanol) or column chromatography .
Advanced: How can researchers resolve conflicting NMR data when characterizing the tertiary amine and acetamide groups?
Methodological Answer:
Conflicting NMR signals for the tertiary amine (e.g., broad peaks due to HCl salt formation) and acetamide protons can be addressed by:
- Solvent Optimization: Use DMSO-d6 to resolve exchangeable protons (NH) and deuterated chloroform for sharper aromatic signals .
- 2D NMR Techniques: Employ HSQC and HMBC to correlate protons with adjacent carbons, distinguishing overlapping signals from the dimethylaminoethyl and thiazolyl groups .
- pH Adjustment: For hydrochloride salts, dissolve the compound in D2O with a drop of NaOD to deprotonate the amine and simplify splitting patterns .
Basic: What analytical techniques are recommended for confirming molecular structure and purity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula by comparing experimental and theoretical m/z values (e.g., [M+H]+ or [M-Cl]+ for the hydrochloride salt) .
- FT-IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1650 cm⁻¹ for acetamide, S-C aromatic stretch at ~690 cm⁻¹) .
- Elemental Analysis: Validate C, H, N, S, and Cl content with ≤0.4% deviation from theoretical values .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients and UV detection at 254 nm .
Advanced: What strategies optimize reaction yield during thioether moiety introduction?
Methodological Answer:
To minimize side reactions (e.g., oxidation of thiols or over-alkylation):
- Reagent Selection: Use 4-methoxythiophenol with a catalytic amount of iodine to promote S-arylation under mild conditions .
- Solvent Control: Employ anhydrous DMF to prevent hydrolysis of chloroacetamide intermediates .
- Temperature Gradients: Perform the reaction at 0–5°C initially to suppress disulfide formation, then warm to room temperature .
- Workup: Quench with ice-water and extract with ethyl acetate (3×20 mL) to isolate the product before recrystallization .
Basic: How should researchers monitor the coupling reaction between the thiazolyl amine and chloroacetamide intermediate?
Methodological Answer:
- TLC Monitoring: Use silica plates with hexane:ethyl acetate (7:3) to track the disappearance of the chloroacetamide starting material (Rf ~0.5) and emergence of the product (Rf ~0.3) .
- Staining: Visualize spots with UV light or iodine vapor. The acetamide product often shows stronger UV absorption due to the aromatic thiazole ring .
- Reaction Quenching: Periodically aliquot the reaction mixture, dilute with ethyl acetate, and analyze via TLC every 30 minutes until completion (~4–6 hours) .
Advanced: What molecular interactions stabilize the crystal lattice in crystallographic studies?
Methodological Answer:
X-ray crystallography reveals:
- Hydrogen Bonding: N–H⋯N interactions between the thiazolyl NH and adjacent acetamide carbonyl groups form R₂²(8) motifs, stabilizing dimeric units .
- π-Stacking: The benzo[d]thiazole and 4-methoxyphenyl rings exhibit edge-to-face interactions (3.8–4.2 Å), contributing to layered packing .
- Van der Waals Forces: The dimethylaminoethyl group adopts a gauche conformation to minimize steric clashes, enhancing lattice cohesion .
Crystallization Tip: Grow single crystals via slow evaporation of a 1:1 methanol:acetone mixture at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
